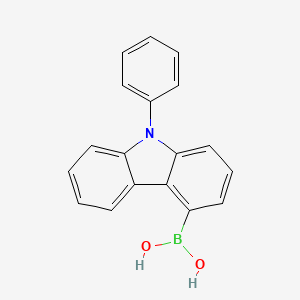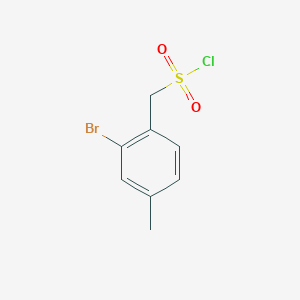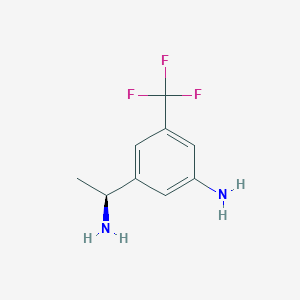
1,3,3-Triethoxy-1-propene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Triethoxy-1-propene, (Z)-, also known as (Z)-1,3,3-Triethoxypropene, is an organic compound with the molecular formula C9H18O3. It is a derivative of propene where three ethoxy groups are attached to the carbon atoms. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Triethoxy-1-propene, (Z)- can be synthesized through the reaction of acrolein with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Acrolein and Ethanol Reaction: Acrolein is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid.
Formation of Intermediate: The reaction forms an intermediate compound, which undergoes further reaction to form 1,3,3-Triethoxy-1-propene, (Z)-.
Purification: The final product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 1,3,3-Triethoxy-1-propene, (Z)- involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Triethoxy-1-propene, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Triethoxy-1-propene, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Triethoxy-1-propene, (Z)- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity allows it to modify other molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Triethoxypropane: Similar structure but different positional isomer.
1,3,3-Triethoxypropane: Another isomer with different chemical properties.
Uniqueness
1,3,3-Triethoxy-1-propene, (Z)- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
125072-37-9 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(Z)-1,3,3-triethoxyprop-1-ene |
InChI |
InChI=1S/C9H18O3/c1-4-10-8-7-9(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3/b8-7- |
InChI Key |
ATAQLIDYIFWHFW-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C=C\C(OCC)OCC |
Canonical SMILES |
CCOC=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)
![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)



![[(3R,4R)-3-formyl-4-(methoxycarbonyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B11753179.png)



![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)

